molecular formula C7H9N3O4 B2615575 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1798678-65-5

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2615575
CAS No.: 1798678-65-5
M. Wt: 199.166
InChI Key: DSFIYUVXUWAOJH-UHFFFAOYSA-N
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Description

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a nitro group at the 3-position, a propyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the nitration of 1-propyl-1H-pyrazole-4-carboxylic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out by adding 1-propyl-1H-pyrazole-4-carboxylic acid to a mixture of 65% concentrated nitric acid and 98% concentrated sulfuric acid. The mixture is then heated at 100°C for 16 hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature and concentration of reagents, are optimized to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.

Major Products Formed

Scientific Research Applications

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo redox reactions, which may contribute to its biological activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • 4-nitro-1H-pyrazole-3-carboxylic acid
  • Methyl 4-nitro-1H-pyrazole-3-carboxylate

Uniqueness

3-nitro-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position and the nitro group at the 3-position differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

3-nitro-1-propylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(7(11)12)6(8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFIYUVXUWAOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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